N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a piperidine-substituted ethylamine moiety linked to a benzamide core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O3/c1-19(2)20(3,4)26-21(25-19)17-10-8-9-16(15-17)18(24)22-11-14-23-12-6-5-7-13-23/h8-10,15H,5-7,11-14H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXISENDAGEQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with an ethyl group through alkylation reactions.
Benzamide Formation: The functionalized piperidine is then reacted with benzoyl chloride to form the benzamide intermediate.
Introduction of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds containing piperidine derivatives exhibit high affinity for neurotransmitter transporters, particularly dopamine and norepinephrine transporters. For instance, studies have shown that similar piperidine-based compounds can significantly inhibit the uptake of dopamine, suggesting potential applications in treating disorders such as depression and ADHD .
Antimicrobial Properties
The structural features of N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may also confer antimicrobial activity. Compounds with similar piperidine structures have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in preliminary studies .
Anticancer Research
Emerging research suggests that this compound could play a role in cancer therapy. The incorporation of boron into organic molecules has been associated with enhanced anticancer properties due to boron’s ability to interact with biological macromolecules. Studies focusing on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth .
Case Study 1: Neurotransmitter Interaction
A study evaluated the interaction of piperidine derivatives with monoamine transporters. The findings indicated that compounds structurally similar to this compound exhibited significant inhibition of dopamine transporter activity in vitro. This suggests potential therapeutic applications in neuropharmacology .
Case Study 2: Antimicrobial Evaluation
In an antimicrobial study involving piperidine derivatives, several compounds were synthesized and tested against common bacterial pathogens. The results indicated that certain derivatives exhibited strong antimicrobial activity comparable to established antibiotics. This positions this compound as a candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The dioxaborolane group may participate in covalent bonding with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Amine-Substituted Derivatives
- N-(4-Methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 879486-21-2) :
Replaces the piperidinylethyl group with a methylpiperazinyl moiety. This substitution reduces molecular weight (345.24 vs. ~354.68 for the target compound) and alters polarity due to the tertiary amine in piperazine . - N-(2-(Dimethylamino)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide hydrochloride: Features a dimethylaminoethyl group instead of piperidinylethyl. The hydrochloride salt enhances aqueous solubility, while the neutral form has a molecular weight of 354.68 .
Benzamide Core Modifications
- 4-(tert-Butyl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS 1147530-76-4) :
Substitutes the benzamide’s meta-position with a tert-butyl group, increasing hydrophobicity. The similarity score (0.83) indicates a close structural relationship . - N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide :
Positions the dioxaborolan group para to the benzamide, altering electronic properties and reactivity in cross-coupling reactions .
Cyclopropane-Fused Derivatives
Compounds like N-(2-(2-Butyl-2-(dioxaborolan-2-yl)cyclopropyl)phenyl)-4-chlorobenzamide incorporate cyclopropane rings fused to the dioxaborolan group.
Key Observations :
- Yields vary widely (31–71%) depending on substituents and reaction complexity. Piperidine/piperazine derivatives generally achieve higher yields (55–71%) due to optimized coupling protocols .
- Cyclopropane-fused and sterically hindered analogues show lower yields (31–37%) due to challenging cycloadditions or purification steps .
Physicochemical and Stability Properties
Key Observations :
- All dioxaborolan-containing compounds require inert storage to prevent hydrolysis of the boronic ester .
- The hydrochloride salt form enhances stability but may limit compatibility with moisture-sensitive reactions .
Reactivity in Cross-Coupling Reactions
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura reactions. However, steric and electronic effects from substituents influence reactivity:
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(Piperidin-1-yl)ethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Borylation : Introduce the pinacol boronate ester group to the benzamide core using Miyaura borylation (Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron, and potassium acetate in dioxane under reflux) .
Amide Coupling : React 3-boronobenzoic acid derivatives with N-(2-(piperidin-1-yl)ethyl)amine using coupling agents like HATU or EDCI/HOBt in DMF .
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Purity Optimization :
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Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
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Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
- Data Table : Common Reagents and Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 60-75% |
| Amide Coupling | HATU, DIPEA, DMF, RT | 70-85% |
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the piperidine ethyl group (δ ~2.5–3.5 ppm for N-CH₂ protons) and boronate ester (δ ~1.3 ppm for pinacol methyl groups) .
- 11B NMR : Verify boronate ester integrity (δ ~30 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₃₄BN₂O₃: 409.2723).
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Advanced Research Questions
Q. What experimental variables influence the reactivity of this boronic ester in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Key factors include:
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Base Selection : K₂CO₃ or CsF in THF/water mixtures improve transmetallation efficiency .
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Catalyst Systems : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered aryl partners.
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Solvent Effects : Dioxane or toluene enhance stability of the boronate ester during coupling.
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Competing Hydrolysis : Monitor reaction progress via TLC to avoid boronic acid formation (use anhydrous conditions) .
- Data Contradiction Analysis :
Conflicting yields (e.g., 50% vs. 80%) may arise from:
- Data Contradiction Analysis :
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Impurities in the boronic ester (validate via ¹¹B NMR).
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Oxygen sensitivity (use degassed solvents and inert atmosphere) .
Q. How can researchers address low stability of the boronate ester during storage or reactions?
- Methodological Answer :
- Storage : Store under argon at -20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture .
- In Situ Protection : Use stabilizing ligands (e.g., pinacol) during reactions to slow hydrolysis .
- Alternative Boronates : Compare reactivity with trifluoroborate salts (more stable but less reactive) .
Q. What strategies resolve contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 6.5–7.4) to minimize variability .
- Metabolite Analysis : Use LC-MS to detect hydrolysis products (e.g., boronic acid) that may interfere with activity .
- Dose-Response Curves : Perform triplicate experiments with statistical modeling (e.g., IC₅₀ ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
